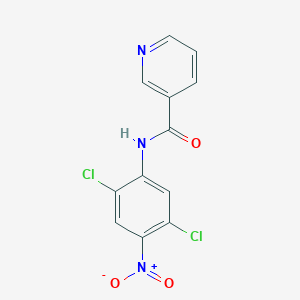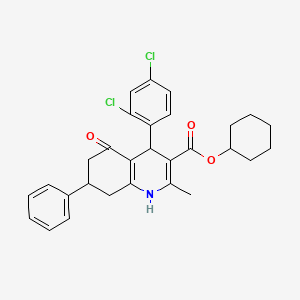![molecular formula C20H18BrNO B5143004 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as MitoQ, and it has been extensively studied for its potential applications in the field of medicine. MitoQ is a mitochondria-targeted antioxidant that has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
MitoQ works by targeting the mitochondria in cells. It is a potent antioxidant that can neutralize free radicals and prevent oxidative damage to cells. MitoQ is also known to improve mitochondrial function by increasing ATP production and reducing oxidative stress. In addition, MitoQ has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
MitoQ has a wide range of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and reduce inflammation. MitoQ has also been shown to improve insulin sensitivity and reduce blood glucose levels. In addition, MitoQ has been shown to improve cardiovascular function and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MitoQ for lab experiments is its specificity for targeting mitochondria. This allows researchers to study the effects of MitoQ on mitochondrial function and oxidative stress in a targeted manner. However, one of the limitations of MitoQ is its high cost, which can limit its use in some research settings.
Orientations Futures
There are many potential future directions for the study of MitoQ. One area of research is the potential use of MitoQ in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of research is the potential use of MitoQ in the treatment of cancer. Additionally, there is potential for the development of new drugs based on the structure of MitoQ that could have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis method of MitoQ involves a series of chemical reactions. The starting material for the synthesis is 4-biphenylcarboxaldehyde, which is reacted with methyl acetoacetate to form 1-(4-biphenylyl)-2-methyl-1,2-ethanediol. This compound is then reacted with pyridine and phosphoryl chloride to form 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium chloride. The final step involves the reaction of 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium chloride with sodium bromide to form 1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide.
Applications De Recherche Scientifique
MitoQ has been extensively studied for its potential applications in the field of medicine. It has been shown to have antioxidant properties that can protect cells from oxidative stress. MitoQ is also known to have anti-inflammatory properties that can reduce inflammation in the body. In addition, MitoQ has been shown to have potential applications in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
1-(4-phenylphenyl)-2-pyridin-1-ium-1-ylpropan-1-one;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO.BrH/c1-16(21-14-6-3-7-15-21)20(22)19-12-10-18(11-13-19)17-8-4-2-5-9-17;/h2-16H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBWROVPYLAVLK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)[N+]3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Biphenyl-4-yl-1-methyl-2-oxo-ethyl)-pyridinium | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5142921.png)
![2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol](/img/structure/B5142930.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142941.png)

![(4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5142969.png)
![1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine](/img/structure/B5142974.png)
![3-bromo-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142979.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B5142993.png)

![2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5143010.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5143018.png)
![1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine](/img/structure/B5143024.png)
![4-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5143038.png)